molecular formula C10H15NO2 B1336729 (4-Ethoxy-3-methoxyphenyl)methanamine CAS No. 93489-14-6

(4-Ethoxy-3-methoxyphenyl)methanamine

Cat. No.: B1336729
CAS No.: 93489-14-6
M. Wt: 181.23 g/mol
InChI Key: LMUGJOISPLJRRD-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-methoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO2. It is a derivative of methanamine, where the phenyl ring is substituted with ethoxy and methoxy groups at the 4 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-methoxyphenyl)methanamine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the methanamine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Ethoxy-3-methoxyphenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the phenyl ring may enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but with two methoxy groups instead of ethoxy and methoxy.

    4-Methoxyphenethylamine: Contains only a methoxy group at the 4 position.

    4-Ethoxyphenethylamine: Contains only an ethoxy group at the 4 position.

Uniqueness: (4-Ethoxy-3-methoxyphenyl)methanamine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-ethoxy-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUGJOISPLJRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427976
Record name 1-(4-Ethoxy-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93489-14-6
Record name 1-(4-Ethoxy-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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